molecular formula C17H14FN5O3S2 B2986673 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-52-9

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2986673
CAS No.: 868225-52-9
M. Wt: 419.45
InChI Key: DZNKKKOWOXEVCG-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a dihydropyrimidinone core with a thiophene-2-carboxamide substituent. The structure includes a thioether linkage and a 4-fluorophenyl group, which contribute to its electronic and steric properties. The dihydropyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKKKOWOXEVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including an amino group, a thiophene ring, and a pyrimidine moiety. Its molecular formula is C16H16FN5O3SC_{16}H_{16}FN_5O_3S, with a molecular weight of approximately 373.39 g/mol. The presence of the fluorophenyl group suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs). This inhibition can lead to increased acetylation of histones, promoting gene expression related to apoptosis and cell cycle arrest .
  • Antitumor Activity : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines, such as SKM-1 (a myelodysplastic syndrome cell line). The compound's ability to trigger G1 phase cell cycle arrest further supports its potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary evaluations suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. This aspect requires further investigation to elucidate its full spectrum of activity .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for drug development:

  • Study on HDAC Inhibition : A related compound was found to exhibit potent inhibitory activity against human class I HDAC isoforms. This study highlighted the compound's ability to increase intracellular acetyl-histone levels and induce apoptosis in cancer cells .
  • Pharmacokinetic Profile : In vivo studies demonstrated that similar compounds have favorable pharmacokinetic properties, including good absorption and minimal toxicity in animal models. Such profiles are essential for advancing these compounds into clinical trials .
  • Comparative Analysis : A comparative study of various analogs indicated that modifications to the core structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₆F N₅O₃S
Molecular Weight373.39 g/mol
SolubilitySoluble in DMSO
HDAC Inhibition IC5034.6 μM
Antimicrobial ActivityPositive (specific strains)

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Dihydropyrimidinone Thiophene-2-carboxamide, 4-fluorophenyl ~434.45
923121-43-1 Thiazole 2,6-Difluorobenzyl, pivalamide ~395.85
923139-08-6 Thiazole p-Tolyl, cyclopropanecarboxamide ~357.42
923113-33-1 Pyrrolo-pyrimidine 2-Chlorobenzyl, phenyl ~397.87

Key Observations :

  • The 4-fluorophenyl substituent introduces electron-withdrawing effects, differing from the 2,6-difluorobenzyl group in 923121-43-1, which may enhance metabolic stability but increase steric bulk .

Spectroscopic and Analytical Comparisons

NMR spectroscopy (as demonstrated in ) reveals distinct chemical environments for substituents. For example:

  • In the target compound, the 4-fluorophenyl group would produce a deshielded aromatic proton signal (~7.2–7.4 ppm), differing from the p-tolyl group in 923139-08-6 (~6.9–7.1 ppm) due to fluorine’s inductive effects .
  • The thioether linkage in the target compound may result in unique sulfur-associated shifts (e.g., δ ~3.5–4.0 ppm for SCH2), absent in analogs with ether or alkyl linkages .

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